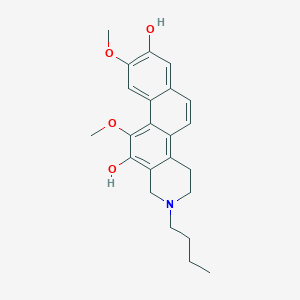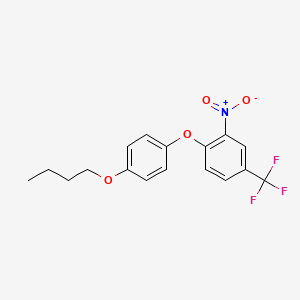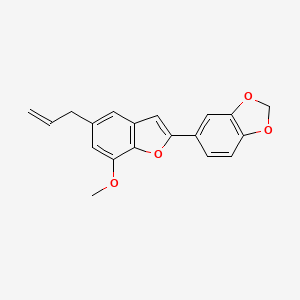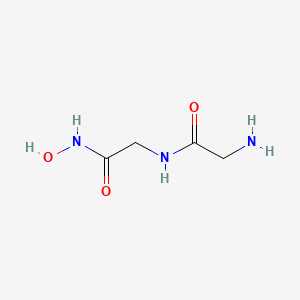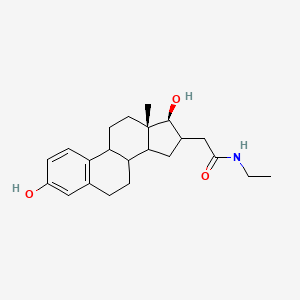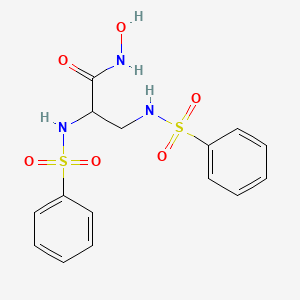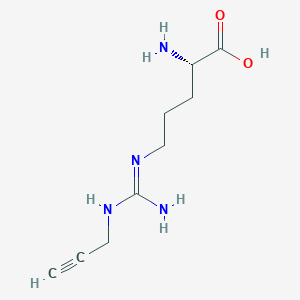
N-omega-propargyl-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-omega-propargyl-L-arginine: is a derivative of the amino acid arginine. It is known for its role as an inhibitor of nitric oxide synthase, particularly neuronal nitric oxide synthase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-omega-propargyl-L-arginine typically involves the reaction of L-arginine with propargyl bromide under basic conditions. The reaction is carried out in an aqueous solution with a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pH, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-omega-propargyl-L-arginine primarily undergoes substitution reactions due to the presence of the propargyl group. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions:
Substitution Reactions: Propargyl bromide and a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Chemistry: N-omega-propargyl-L-arginine is used as a tool to study the inhibition of nitric oxide synthase enzymes. This helps in understanding the role of nitric oxide in various biochemical pathways .
Biology: In biological research, this compound is used to investigate the effects of nitric oxide inhibition on cellular processes. It is particularly useful in studying neuronal functions and signaling pathways .
Medicine: this compound has potential therapeutic applications in conditions where nitric oxide plays a critical role, such as neurodegenerative diseases and cardiovascular disorders .
Industry: While its industrial applications are limited, it can be used in the development of biochemical assays and as a research tool in pharmaceutical development .
Mechanism of Action
N-omega-propargyl-L-arginine exerts its effects by inhibiting nitric oxide synthase enzymes. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition affects various molecular targets and pathways, including those involved in neurotransmission and vascular regulation .
Comparison with Similar Compounds
- N-omega-propyl-L-arginine
- N-omega-hydroxy-N-omega-propargyl-L-arginine
- Symmetric dimethylarginine
Uniqueness: N-omega-propargyl-L-arginine is unique due to its propargyl group, which provides specific inhibitory properties against neuronal nitric oxide synthase. This makes it more selective compared to other similar compounds .
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h1,7H,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1 |
InChI Key |
IAYULXZCALADJD-ZETCQYMHSA-N |
Isomeric SMILES |
C#CCNC(=NCCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C#CCNC(=NCCCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


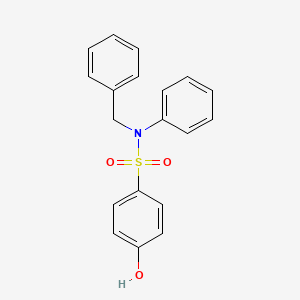
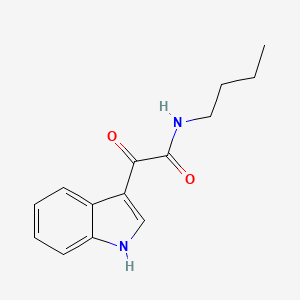



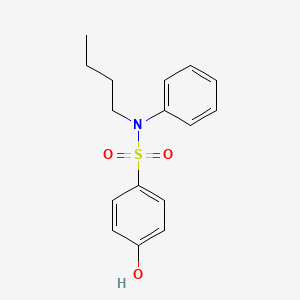
![N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10851751.png)
